molecular formula C21H23N3O3 B10928851 [6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone

[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone

Cat. No.: B10928851
M. Wt: 365.4 g/mol
InChI Key: YPAWSOWWFLPQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of a methoxyphenyl group and a methylpiperidino moiety further enhances its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoxazole Ring: This step often involves the cyclization of a suitable nitrile oxide with an alkyne or alkene. The reaction conditions usually require a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile.

    Introduction of the Methoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the isoxazole intermediate reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Methylpiperidino Group: This step involves nucleophilic substitution, where the isoxazole derivative reacts with 2-methylpiperidine under basic conditions, often using sodium hydride or potassium tert-butoxide as the base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory agent, an antimicrobial compound, and a possible anticancer agent. Its ability to interact with specific biological targets makes it a valuable molecule for therapeutic research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE : Unique due to its specific substitution pattern and the presence of both methoxyphenyl and methylpiperidino groups.
  • Isoxazole Derivatives : Compounds with similar isoxazole rings but different substituents, such as 3,5-dimethylisoxazole.
  • Pyridine Derivatives : Compounds like 2,6-dimethylpyridine, which share the pyridine ring but differ in other structural aspects.

Uniqueness

The uniqueness of 6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C21H23N3O3/c1-13-6-4-5-11-24(13)21(25)17-12-18(15-7-9-16(26-3)10-8-15)22-20-19(17)14(2)23-27-20/h7-10,12-13H,4-6,11H2,1-3H3

InChI Key

YPAWSOWWFLPQLB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.